![molecular formula C12H22N2O2 B1394502 8-(Boc-amino)-3-azabicyclo[3.2.1]octane CAS No. 198210-17-2](/img/structure/B1394502.png)

8-(Boc-amino)-3-azabicyclo[3.2.1]octane

Übersicht

Beschreibung

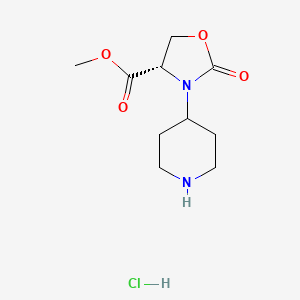

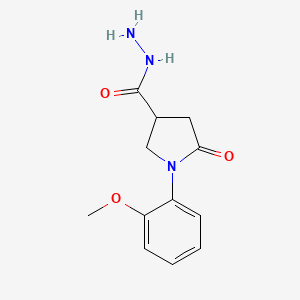

8-(Boc-amino)-3-azabicyclo[3.2.1]octane, also known as Endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . Its IUPAC name is tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .

Molecular Structure Analysis

The InChI code for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8-,9+,10- . This indicates the presence of a bicyclic structure with an amino group and a carboxylate group.Physical And Chemical Properties Analysis

8-(Boc-amino)-3-azabicyclo[3.2.1]octane has a molecular weight of 226.32 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Drug Discovery

- The 2-Azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery .

- This core has been applied as a key synthetic intermediate in several total syntheses .

- Its unique structure can make it a challenging scaffold to acquire .

- The scientific community’s interest in this core spiked after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

- These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .

Synthesis of Bicyclo Octanes

- An expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been reported .

- This synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .

- The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .

Dual Protection of Amino Functions Involving Boc

- The Boc group plays a pivotal role in the synthesis of multifunctional targets .

- Primary amines are unique because they can accommodate two such groups .

- This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Synthesis of 2-Azabicyclo[3.2.1]octanes

- A more robust synthetic method for the obtention of 2-azabicyclo[3.2.1]octane is through the rearrangement of norbornadiene .

- Reaction with tosyl azide proceeds through (2 + 3)-cycloaddition to form a transient triazoline, which is labile, and ring opens to the diazonium betaine .

tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

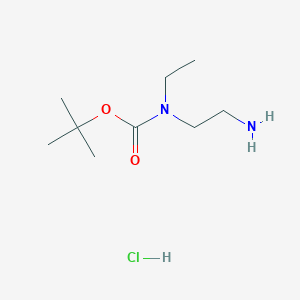

- The tert-butyloxycarbonyl (Boc) group is often used in the synthesis of amino acid ionic liquids .

- These ionic liquids have a variety of applications, including in the synthesis of dipeptides .

Expedient Synthesis of Bicyclo Octanes

- An expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been reported .

- This synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .

- The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYUNZXSGVNMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Boc-amino)-3-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)

![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)